2-Aminoethyl alpha-D-mannopyranoside
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Overview
Description
(2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple hydroxyl groups and an aminoethoxy group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups followed by the introduction of the aminoethoxy group through nucleophilic substitution reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminoethoxy group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a suitable substrate for various biochemical assays.
Medicine
In medicine, (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has potential therapeutic applications. It can be used in drug development for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl and aminoethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5S,6R)-2-(2-Hydroxyethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3S,4S,5S,6R)-2-(2-Methoxyethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol stands out due to the presence of the aminoethoxy group. This functional group enhances its reactivity and allows for unique interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO6 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(2-aminoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3,9H2/t4-,5-,6+,7+,8+/m1/s1 |
InChI Key |
YTHLQSXFNUGOPY-HEIBUPTGSA-N |
Isomeric SMILES |
C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N |
Origin of Product |
United States |
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